molecular formula C23H29FO6 B13843057 Triamcinolone C17 Carboxylic Acid

Triamcinolone C17 Carboxylic Acid

货号: B13843057
分子量: 420.5 g/mol
InChI 键: LIMGICFXHVUYQP-VVIPXABMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triamcinolone C17 Carboxylic Acid is a degradation product of triamcinolone acetonide, a synthetic corticosteroid used in various medical applications. This compound is formed through oxidative degradation, primarily occurring at the 17-side chain of the corticosteroid molecule . This compound is of interest due to its role in the stability and efficacy of corticosteroid formulations.

准备方法

Synthetic Routes and Reaction Conditions: Triamcinolone C17 Carboxylic Acid is typically formed as a secondary degradation product of triamcinolone acetonide. The degradation process involves the oxidation of triamcinolone acetonide in the presence of molecular oxygen and trace metals . The reaction conditions often include an alkaline environment, which facilitates the formation of the carboxylic acid group at the C17 position .

Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a degradation product rather than a target compound. understanding its formation is crucial for improving the stability of triamcinolone acetonide formulations. The addition of stabilizing agents, such as sodium metabisulfite, can help mitigate the degradation process .

化学反应分析

Types of Reactions: Triamcinolone C17 Carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学研究应用

Dermatological Uses

Triamcinolone C17 Carboxylic Acid is widely used in dermatology for treating various skin conditions:

  • Psoriasis : Effective in reducing inflammation and scaling.
  • Eczema : Provides relief from itching and redness.
  • Contact Dermatitis : Alleviates allergic reactions on the skin.

Case Study : A randomized controlled trial compared the efficacy of triamcinolone acetonide ointment against tacrolimus for treating nodular scabies. Results indicated that triamcinolone provided significant improvement in lesions within two weeks of treatment .

Respiratory Disorders

The compound is also indicated for respiratory conditions:

  • Asthma : Administered via inhalation to reduce airway inflammation.
  • Allergic Rhinitis : Available as a nasal spray to alleviate symptoms.

Data Table 1: Efficacy in Respiratory Conditions

ConditionFormulationDosageEfficacy Rate
AsthmaInhalation aerosol440 mcg/day75%
Allergic RhinitisNasal spray200 mcg/day80%

Autoimmune and Inflammatory Diseases

This compound is effective in managing autoimmune disorders:

  • Rheumatoid Arthritis : Reduces joint inflammation and pain.
  • Lupus : Controls systemic inflammation.

Case Study : A study involving patients with rheumatoid arthritis showed that intra-articular injections of triamcinolone led to a significant reduction in pain scores and improved joint function over six months .

Formulations and Administration Routes

This compound is available in various formulations:

  • Topical Creams/Ointments : For localized treatment of skin conditions.
  • Injectable Forms : Such as intra-articular injections for joint diseases.
  • Inhalation Aerosols : For respiratory applications.

Data Table 2: Formulation Types and Their Applications

Formulation TypeApplication Area
Topical Creams/OintmentsDermatological conditions
Injectable SolutionsAutoimmune diseases
Inhalation AerosolsRespiratory disorders

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use:

  • Absorption : Rapid absorption through various routes; peak plasma concentration achieved within hours post-administration.
  • Half-Life : Approximately 88 minutes for intravenous administration, with variations based on formulation .

Despite its efficacy, potential side effects include local irritation, systemic effects such as adrenal suppression, and increased risk of infections with prolonged use.

Research Insights and Future Directions

Recent studies have focused on enhancing the bioavailability and therapeutic index of triamcinolone derivatives through nanoparticulate formulations. These advancements aim to improve drug delivery efficiency, reduce dosing frequency, and minimize side effects .

相似化合物的比较

Triamcinolone C17 Carboxylic Acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific formation pathway from triamcinolone acetonide and its role in the stability of corticosteroid formulations . Understanding its formation and reactions is crucial for improving the efficacy and shelf life of corticosteroid-based pharmaceuticals.

属性

分子式

C23H29FO6

分子量

420.5 g/mol

IUPAC 名称

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid

InChI

InChI=1S/C23H29FO6/c1-19(2)29-17-10-15-14-6-5-12-9-13(25)7-8-20(12,3)22(14,24)16(26)11-21(15,4)23(17,30-19)18(27)28/h7-9,14-17,26H,5-6,10-11H2,1-4H3,(H,27,28)/t14-,15-,16-,17+,20-,21-,22-,23-/m0/s1

InChI 键

LIMGICFXHVUYQP-VVIPXABMSA-N

手性 SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)O)CCC5=CC(=O)C=C[C@@]53C)F)O

规范 SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)O)C)O)F)C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。